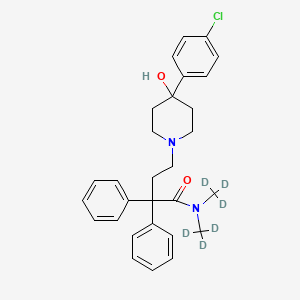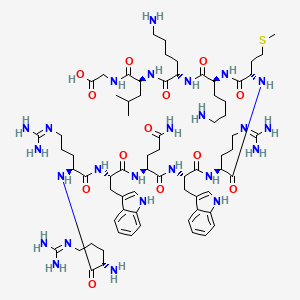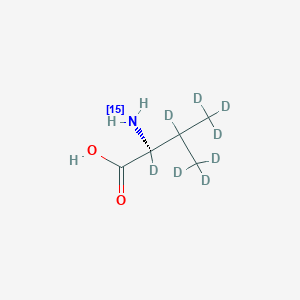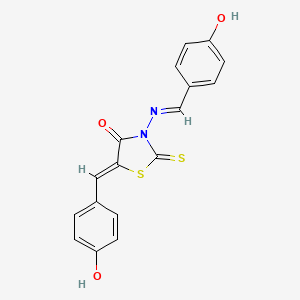
Loperamide-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loperamide-d6 is a deuterated form of loperamide, an opioid receptor agonist primarily used as an anti-diarrheal agent. The deuterium atoms in this compound replace the hydrogen atoms, making it useful as an internal standard in mass spectrometry for the quantification of loperamide in biological samples . This compound retains the pharmacological properties of loperamide, including its ability to slow intestinal motility by acting on the μ-opioid receptors in the enteric nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of loperamide-d6 involves the incorporation of deuterium atoms into the loperamide molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a suitable catalyst, and controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production process is optimized to minimize the loss of deuterium and ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Loperamide-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: N-oxide derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Loperamide-d6 is widely used in scientific research due to its stability and deuterium labeling. Some key applications include:
Mecanismo De Acción
Loperamide-d6 exerts its effects by acting on the μ-opioid receptors in the enteric nervous system. This action inhibits adenylate cyclase, reducing cyclic AMP levels, and subsequently decreasing the release of neurotransmitters. This leads to reduced peristalsis and increased absorption of fluids and electrolytes from the gastrointestinal tract . Additionally, this compound increases the tone of the anal sphincter, further aiding in the control of diarrhea .
Comparación Con Compuestos Similares
Loperamide-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. Similar compounds include:
Loperamide: The non-deuterated form, widely used as an anti-diarrheal agent.
Diphenoxylate: Another opioid receptor agonist used for similar therapeutic purposes but with different pharmacokinetic properties.
Codeine: An opioid with antidiarrheal properties but also significant central nervous system effects.
This compound stands out due to its specific application in analytical chemistry and its use as an internal standard in mass spectrometry, providing accurate and reliable quantification of loperamide in various matrices .
Propiedades
Fórmula molecular |
C29H33ClN2O2 |
|---|---|
Peso molecular |
483.1 g/mol |
Nombre IUPAC |
4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2,2-diphenyl-N,N-bis(trideuteriomethyl)butanamide |
InChI |
InChI=1S/C29H33ClN2O2/c1-31(2)27(33)29(24-9-5-3-6-10-24,25-11-7-4-8-12-25)19-22-32-20-17-28(34,18-21-32)23-13-15-26(30)16-14-23/h3-16,34H,17-22H2,1-2H3/i1D3,2D3 |
Clave InChI |
RDOIQAHITMMDAJ-WFGJKAKNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4)C([2H])([2H])[2H] |
SMILES canónico |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)Cl)O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[2,4-dioxo-5-(2-pyren-1-ylethynyl)pyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12395190.png)
![3-[7-[[2-(2,3-dihydro-1H-inden-5-ylamino)pyrimidin-4-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12395191.png)







![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-2-sulfanylidenepyrimidin-5-yl]acetate](/img/structure/B12395212.png)


